Cas no 1025351-41-0 ((6-Chloropyrimidin-4-yl)methanol)

(6-Chloropyrimidin-4-yl)methanol is a versatile pyrimidine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its chlorinated pyrimidine core and hydroxymethyl functional group make it a valuable building block for constructing complex heterocyclic compounds. The compound exhibits high reactivity in nucleophilic substitution reactions, enabling efficient derivatization at the C-6 position. Its stability under standard storage conditions and compatibility with common organic solvents enhance its utility in multistep synthetic routes. The hydroxymethyl group provides an additional site for further functionalization, expanding its applications in medicinal chemistry. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules requiring pyrimidine scaffolds.
(6-Chloropyrimidin-4-yl)methanol structure
1025351-41-0 structure
Product name:(6-Chloropyrimidin-4-yl)methanol
CAS No:1025351-41-0
MF:C5H5ClN2O
MW:144.55899977684
MDL:MFCD20482236
CID:2191736
PubChem ID:71742183

(6-Chloropyrimidin-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (6-chloropyrimidin-4-yl)methanol
    • 6-Chloro-4-hydroxymethylpyrimidine
    • (6-chloropyrimidin-4-yl)metanol
    • (6-chloro-4-pyrimidinyl)methanol
    • DTXSID60857193
    • AS-37560
    • EN300-213180
    • AKOS025289990
    • DB-327874
    • 1025351-41-0
    • PB11446
    • SCHEMBL1660131
    • SY042362
    • CS-0053131
    • 6-Chloropyrimidine-4-methanol
    • BODRLAXXPQWIQM-UHFFFAOYSA-N
    • Z1486034801
    • 4-Pyrimidinemethanol, 6-chloro-
    • MFCD20482236
    • ARB35141
    • DTXCID40807934
    • 817-243-0
    • (6-Chloropyrimidin-4-yl)methanol
    • MDL: MFCD20482236
    • Inchi: InChI=1S/C5H5ClN2O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2
    • InChI Key: BODRLAXXPQWIQM-UHFFFAOYSA-N
    • SMILES: C1=C(CO)N=CN=C1Cl

Computed Properties

  • Exact Mass: 144.0090405g/mol
  • Monoisotopic Mass: 144.0090405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46Ų

(6-Chloropyrimidin-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-213180-0.05g
(6-chloropyrimidin-4-yl)methanol
1025351-41-0 95%
0.05g
$135.0 2023-09-16
eNovation Chemicals LLC
D648591-5g
(6-chloropyrimidin-4-yl)methanol
1025351-41-0 97%
5g
$1050 2024-05-24
Enamine
EN300-213180-5.0g
(6-chloropyrimidin-4-yl)methanol
1025351-41-0 95%
5g
$1779.0 2023-05-24
Enamine
EN300-213180-10.0g
(6-chloropyrimidin-4-yl)methanol
1025351-41-0 95%
10g
$2638.0 2023-05-24
abcr
AB334544-5 g
(6-Chloropyrimidin-4-yl)methanol, 95%; .
1025351-41-0 95%
5g
€1,295.00 2022-03-03
eNovation Chemicals LLC
Y1110829-1g
(6-Chloropyrimidin-4-yl)methanol
1025351-41-0 95%
1g
$450 2024-05-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011760-1G
(6-chloropyrimidin-4-yl)methanol
1025351-41-0 97%
1g
¥ 2,013.00 2023-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011760-10G
(6-chloropyrimidin-4-yl)methanol
1025351-41-0 97%
10g
¥ 10,639.00 2023-03-20
Chemenu
CM102505-250mg
(6-CHLOROPYRIMIDIN-4-YL)METHANOL
1025351-41-0 95%+
250mg
$128 2023-11-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011760-100G
(6-chloropyrimidin-4-yl)methanol
1025351-41-0 97%
100g
¥ 56,977.00 2023-03-20

Additional information on (6-Chloropyrimidin-4-yl)methanol

Recent Advances in the Application of (6-Chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0) in Chemical Biology and Pharmaceutical Research

(6-Chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex molecular architectures with potential pharmacological applications. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological relevance, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of (6-Chloropyrimidin-4-yl)methanol in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers developed a concise synthetic route where this compound served as a crucial intermediate, allowing for the introduction of various substituents at the 4-position of the pyrimidine ring. The resulting compounds showed promising activity against BTK, with IC50 values in the low nanomolar range, suggesting potential applications in treating B-cell malignancies and autoimmune diseases.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the incorporation of (6-Chloropyrimidin-4-yl)methanol into novel hybrid molecules targeting bacterial DNA gyrase. The study found that derivatives containing this scaffold exhibited potent activity against multidrug-resistant Staphylococcus aureus strains, with MIC values comparable to current frontline antibiotics. Molecular docking studies revealed that the chloropyrimidine moiety plays a critical role in binding to the ATPase domain of gyrase, providing insights for further optimization.

Recent advancements in synthetic methodology have expanded the utility of (6-Chloropyrimidin-4-yl)methanol. A 2024 Nature Protocols paper detailed a robust, scalable synthesis of this compound with improved yield and purity, addressing previous challenges in large-scale production. The protocol employs a novel protecting group strategy that minimizes side reactions and facilitates downstream functionalization, making the compound more accessible for pharmaceutical development.

Emerging applications in targeted protein degradation have also been reported. Researchers at a major pharmaceutical company recently disclosed (2024) the use of (6-Chloropyrimidin-4-yl)methanol-derived PROTACs (proteolysis targeting chimeras) for selective degradation of disease-relevant proteins. The compound's ability to serve as a linker between target-binding and E3 ligase-recruiting moieties was particularly noted, with several candidates showing promising preclinical results in cancer models.

Ongoing clinical trials involving compounds derived from (6-Chloropyrimidin-4-yl)methanol suggest growing pharmaceutical interest in this scaffold. Two phase I trials for oncology indications and one phase II trial for inflammatory diseases are currently recruiting patients, according to recent ClinicalTrials.gov updates. These developments underscore the compound's importance as a versatile pharmacophore in modern drug discovery.

In conclusion, (6-Chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0) continues to demonstrate significant value in chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to antimicrobial agents and innovative modalities like PROTACs. The recent methodological improvements in its synthesis and the promising biological activities of its derivatives suggest this compound will remain an important tool in medicinal chemistry for the foreseeable future.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1025351-41-0)(6-Chloropyrimidin-4-yl)methanol
A896784
Purity:99%
Quantity:25g
Price ($):845.0